molecular formula C26H17N3 B10868591 2-Phenyl-4-(quinolin-2-yl)imidazo[1,2-a]quinoline

2-Phenyl-4-(quinolin-2-yl)imidazo[1,2-a]quinoline

Cat. No.: B10868591
M. Wt: 371.4 g/mol
InChI Key: NLVUPKKRQHYRSE-UHFFFAOYSA-N
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Description

2-Phenyl-4-(2-quinolyl)imidazo[1,2-a]quinoline is a heterocyclic compound that features both imidazole and quinoline moieties. This compound is of significant interest due to its unique structural properties and potential applications in various fields, including medicinal chemistry and materials science. The presence of both imidazole and quinoline rings endows the compound with a range of chemical and biological activities.

Chemical Reactions Analysis

Types of Reactions

2-Phenyl-4-(2-quinolyl)imidazo[1,2-a]quinoline undergoes various types of chemical reactions, including:

    Oxidation: This reaction can be facilitated by reagents such as hydrogen peroxide or other oxidizing agents.

    Reduction: Common reducing agents like sodium borohydride can be used.

    Substitution: Nucleophilic and electrophilic substitution reactions are possible due to the presence of reactive sites on the imidazole and quinoline rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce various hydrogenated derivatives .

Scientific Research Applications

2-Phenyl-4-(2-quinolyl)imidazo[1,2-a]quinoline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Phenyl-4-(2-quinolyl)imidazo[1,2-a]quinoline involves its interaction with specific molecular targets. The compound can bind to DNA and proteins, thereby affecting their function. It may also inhibit certain enzymes, leading to disrupted cellular processes. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Phenyl-4-(2-quinolyl)imidazo[1,2-a]quinoline is unique due to its specific combination of imidazole and quinoline rings, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for developing new drugs and materials with specialized functions .

Properties

Molecular Formula

C26H17N3

Molecular Weight

371.4 g/mol

IUPAC Name

2-phenyl-4-quinolin-2-ylimidazo[1,2-a]quinoline

InChI

InChI=1S/C26H17N3/c1-2-8-18(9-3-1)24-17-29-25-13-7-5-11-20(25)16-21(26(29)28-24)23-15-14-19-10-4-6-12-22(19)27-23/h1-17H

InChI Key

NLVUPKKRQHYRSE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CN3C4=CC=CC=C4C=C(C3=N2)C5=NC6=CC=CC=C6C=C5

Origin of Product

United States

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